1H-Indole-3-dodecanol, 4-methoxy-
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Overview
Description
1H-Indole-3-dodecanol, 4-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-3-dodecanol, 4-methoxy- typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods may involve multi-step synthesis processes, including the use of protecting groups and selective functionalization of the indole ring .
Chemical Reactions Analysis
1H-Indole-3-dodecanol, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-3-dodecanol, 4-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole-3-dodecanol, 4-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Indole-3-dodecanol, 4-methoxy- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor for biologically active structures.
4-Methoxy-1H-indole-3-carboximidamide: Known for its antiviral activity.
1H-Indole, 4-methoxy-3-cyanomethyl-: Used in the synthesis of various heterocyclic compounds.
The uniqueness of 1H-Indole-3-dodecanol, 4-methoxy- lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Properties
CAS No. |
651331-35-0 |
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Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
12-(4-methoxy-1H-indol-3-yl)dodecan-1-ol |
InChI |
InChI=1S/C21H33NO2/c1-24-20-15-12-14-19-21(20)18(17-22-19)13-10-8-6-4-2-3-5-7-9-11-16-23/h12,14-15,17,22-23H,2-11,13,16H2,1H3 |
InChI Key |
FDJPBSOFNWSYCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCCCO |
Origin of Product |
United States |
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